3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole
Overview
Description
3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a chloromethyl group at the 3-position and a 4-fluorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydroxylamine to form 4-fluorobenzaldoxime, which is then subjected to cyclization with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions often include refluxing in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted isoxazoles with various functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Scientific Research Applications
3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites. The presence of the chloromethyl and fluorophenyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of signal transduction or modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-phenylisoxazole: Lacks the fluorine substituent, which may affect its biological activity.
3-(Bromomethyl)-5-(4-fluorophenyl)isoxazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity.
3-(Chloromethyl)-5-(4-methylphenyl)isoxazole: Contains a methyl group instead of fluorine, altering its chemical properties.
Uniqueness
3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole is unique due to the presence of both chloromethyl and fluorophenyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
3-(chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYCDHSYAUCYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586431 | |
Record name | 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928796-33-2 | |
Record name | 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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